
1-(2-Methoxyethoxy)-1-vinylcyclopropane
Übersicht
Beschreibung
1-(2-Methoxyethoxy)-1-vinylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a vinyl group and a 2-methoxyethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethoxy)-1-vinylcyclopropane typically involves the cyclopropanation of a suitable vinyl precursor with a reagent that introduces the 2-methoxyethoxy group. One common method is the reaction of vinylcyclopropane with 2-methoxyethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction proceeds through the formation of an intermediate carbocation, which then undergoes nucleophilic attack by the 2-methoxyethanol to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation or chromatography are employed to isolate the compound from reaction by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Methoxyethoxy)-1-vinylcyclopropane can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form saturated derivatives using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The 2-methoxyethoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: Pd/C, hydrogen gas
Substitution: Halides, amines
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated cyclopropane derivatives
Substitution: Halogenated or aminated cyclopropane derivatives
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyethoxy)-1-vinylcyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane rings, providing insights into enzyme specificity and mechanism.
Industry: Used in the production of specialty polymers and materials with unique mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxyethoxy)-1-vinylcyclopropane involves its interaction with molecular targets through its reactive vinyl and cyclopropane groups. These groups can participate in various chemical reactions, such as cycloadditions and nucleophilic attacks, leading to the formation of new chemical bonds. The compound’s effects are mediated by its ability to undergo these reactions under specific conditions, influencing the pathways and outcomes of the processes it is involved in.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Ethoxyethoxy)-1-vinylcyclopropane
- 1-(2-Methoxyethoxy)-1-ethylcyclopropane
- 1-(2-Methoxyethoxy)-1-propylcyclopropane
Uniqueness
1-(2-Methoxyethoxy)-1-vinylcyclopropane is unique due to the presence of both a vinyl group and a 2-methoxyethoxy group on the cyclopropane ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound for various applications in synthetic chemistry and materials science.
Eigenschaften
IUPAC Name |
1-ethenyl-1-(2-methoxyethoxy)cyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-8(4-5-8)10-7-6-9-2/h3H,1,4-7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUPAIQJWAOJKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1(CC1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461849 | |
| Record name | 1-(2-METHOXYETHOXY)-1-VINYLCYCLOPROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278603-80-8 | |
| Record name | 1-(2-METHOXYETHOXY)-1-VINYLCYCLOPROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Methoxyethoxy)-1-vinylcyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,5-Tris[4-(bromomethyl)phenyl]benzene](/img/structure/B1600719.png)

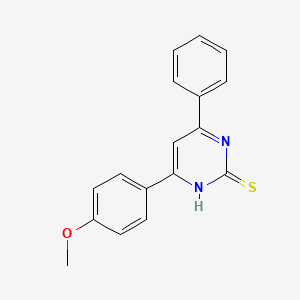
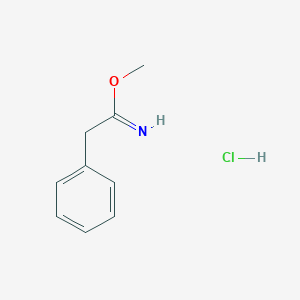
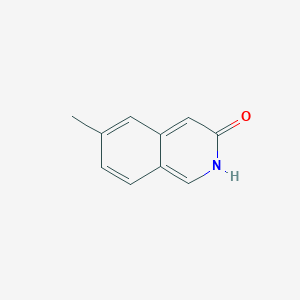
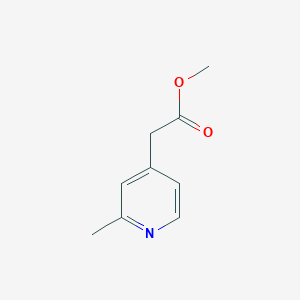
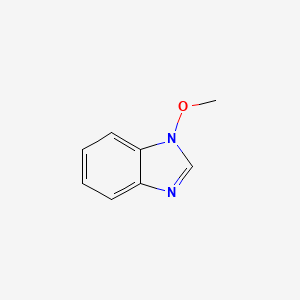
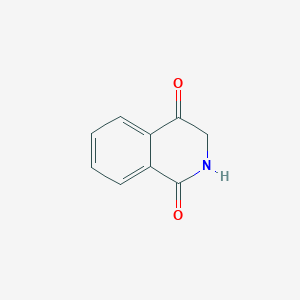
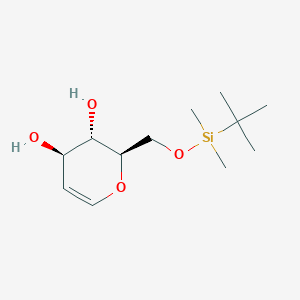
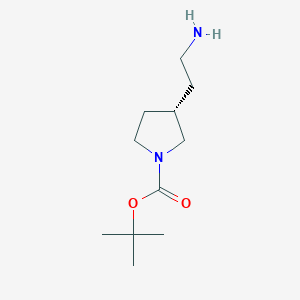
![Spiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B1600735.png)



